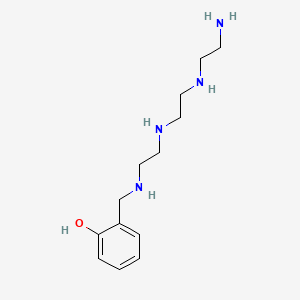
1,2-Difluoro-1-iodohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluoro-1-iodohex-1-ene is an organofluorine compound with the molecular formula C6H9F2I. It is characterized by the presence of both fluorine and iodine atoms attached to a hexene backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-difluoro-1-iodohex-1-ene typically involves the halogenation of hexene derivatives. One common method includes the reaction of hex-1-yne with iodine and fluorine sources under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the addition of halogens to the carbon-carbon triple bond, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound while minimizing the risk of hazardous by-products .
化学反応の分析
Types of Reactions
1,2-Difluoro-1-iodohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the hexene backbone can participate in addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Addition: Formation of dihalogenated or halohydrin products.
Oxidation: Formation of epoxides or carbonyl compounds.
Reduction: Formation of alkanes or alcohols
科学的研究の応用
1,2-Difluoro-1-iodohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its use in the development of novel pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1,2-difluoro-1-iodohex-1-ene involves its interaction with molecular targets through its reactive halogen atoms. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various effects .
類似化合物との比較
Similar Compounds
2-Iodohex-1-ene: Similar structure but lacks fluorine atoms.
1,2-Difluoroethylene: Contains fluorine atoms but lacks the iodine atom and hexene backbone.
1-Iodo-2-fluoroethane: Contains both iodine and fluorine atoms but has a shorter carbon chain
Uniqueness
The combination of these halogens can enhance the compound’s stability, reactivity, and interaction with biological targets .
特性
CAS番号 |
113246-52-9 |
|---|---|
分子式 |
C6H9F2I |
分子量 |
246.04 g/mol |
IUPAC名 |
1,2-difluoro-1-iodohex-1-ene |
InChI |
InChI=1S/C6H9F2I/c1-2-3-4-5(7)6(8)9/h2-4H2,1H3 |
InChIキー |
LWLQXFVNNPZFEM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=C(F)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid](/img/structure/B15344805.png)


![1-(2,2,2-Trifluoroethyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1h-pyrazolo[4,3-c]pyridine](/img/structure/B15344816.png)
